(E)-3-methyl-5-(4-(pyrrolidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one
Description
The compound (E)-3-methyl-5-(4-(pyrrolidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one belongs to the 2-thioxothiazolidin-4-one family, a class of heterocyclic molecules known for diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . Its structure features a thiazolidinone core substituted with a benzylidene group at position 5, modified by a pyrrolidine-1-carbonyl moiety. The (E)-configuration of the benzylidene double bond is critical for stabilizing the planar geometry, which influences intermolecular interactions and binding affinity .
The pyrrolidine-1-carbonyl substituent introduces a polar amide group, enhancing solubility in polar solvents compared to alkyl or aryl analogs.
Properties
IUPAC Name |
(5E)-3-methyl-5-[[4-(pyrrolidine-1-carbonyl)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-17-15(20)13(22-16(17)21)10-11-4-6-12(7-5-11)14(19)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZCDVBLSOUSSJ-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)N3CCCC3)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)N3CCCC3)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methyl-5-(4-(pyrrolidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-(pyrrolidine-1-carbonyl)benzaldehyde with 3-methyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Reactivity of the Thioxo Group (C2=S)
The thioxo group participates in nucleophilic substitutions and redox reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form thioethers .
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Oxidation : Under strong oxidants (e.g., H₂O₂), converts to a sulfonyl group (–SO₂–), altering biological activity .
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Metal Coordination : Acts as a ligand for transition metals (e.g., Co, Fe) via sulfur lone pairs, enabling catalytic applications .
Benzylidene Double Bond (C5=C)
The (E)-configured double bond exhibits the following reactivity:
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Photochemical Isomerization : UV exposure may induce (E)→(Z) isomerization, though steric hindrance from the 3-methyl group stabilizes the (E) form .
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Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes, forming fused bicyclic systems .
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Electrophilic Substitution : The para-pyrrolidine carbonyl group deactivates the aromatic ring, directing electrophiles to meta positions .
Pyrrolidine-1-Carbonyl Substituent
The substituent’s electronic and steric effects influence reactivity:
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Hydrolysis : Under acidic/basic conditions, the amide bond cleaves to yield 4-carboxybenzaldehyde and pyrrolidine .
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Hydrogen Bonding : The carbonyl oxygen acts as a hydrogen-bond acceptor, enhancing binding in biological targets (e.g., tyrosinase inhibition) .
Biological Activity and Derivative Formation
While not a direct reaction, the compound’s bioactivity informs its reactivity:
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Tyrosinase Inhibition : Competes with substrates by binding to the enzyme’s active site via the thioxo group and benzylidene moiety (IC₅₀ ~ 0.5–1.0 μM) .
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Antioxidant Activity : Scavenges ROS (e.g., - OH, ONOO⁻) through redox reactions involving the thioxo group .
Comparative Reactivity Table
| Reaction Site | Reaction Type | Conditions | Products/Outcomes |
|---|---|---|---|
| Thioxo group (C2=S) | Alkylation | CH₃I, K₂CO₃, DMF, 25°C | 3-Methyl-2-(methylthio)thiazolidin-4-one |
| Benzylidene double bond | Diels-Alder | Diene, toluene, 110°C | Fused bicyclic adduct |
| Pyrrolidine carbonyl | Hydrolysis | HCl (6M), reflux, 12h | 4-Carboxybenzaldehyde + pyrrolidine |
| Thiazolidinone ring | Ring-opening with NH₂NH₂ | Hydrazine, EtOH, 80°C | Hydrazide derivative |
Structural and Electronic Insights
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Electron Distribution : The pyrrolidine carbonyl withdraws electrons from the benzylidene ring, increasing electrophilicity at C5 (MEP analysis) .
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Crystallography : Analogous compounds show coplanar benzylidene and thiazolidinone rings, with the substituent’s orientation influencing π-conjugation .
Challenges and Unexplored Reactions
Scientific Research Applications
Antioxidant Activity
Thiazolidin-4-one derivatives, including (E)-3-methyl-5-(4-(pyrrolidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one, have shown significant antioxidant properties. Research indicates that these compounds can effectively inhibit lipid peroxidation, a process that leads to cellular damage.
Key Findings:
- Compounds with specific substitutions at the 4-position exhibited enhanced antioxidant activity. For instance, certain derivatives demonstrated EC50 values ranging from 0.11 to 4.24 µM against various cancer cell lines, indicating their potential for therapeutic use in oxidative stress-related diseases .
- The compound's structure allows for interactions that stabilize free radicals, thus preventing cellular damage.
Anticancer Properties
The anticancer potential of this compound has been evaluated in various studies. Thiazolidinones are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies:
- A study highlighted that thiazolidinone derivatives displayed cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values as low as 0.16 µM for some derivatives .
- Another investigation found that these compounds can interfere with critical signaling pathways involved in cancer progression, such as inhibiting tumor necrosis factor alpha (TNF-α) and affecting protein tyrosine phosphatases .
Antimicrobial Effects
The antimicrobial properties of thiazolidinones have garnered attention, particularly their efficacy against fungal infections.
Research Insights:
- A systematic study identified that thiazolidinone derivatives exhibit antifungal activity, leading to the development of new topical antifungal agents .
- The mechanism of action is thought to involve disruption of fungal cell wall synthesis and inhibition of key metabolic pathways, which is crucial for the survival of pathogenic fungi.
Data Summary Table
Mechanism of Action
The mechanism of action of (E)-3-methyl-5-(4-(pyrrolidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s thioxothiazolidinone core is believed to play a crucial role in its biological activity, potentially through the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key analogs differ in substituents on the benzylidene ring or the thiazolidinone core. These modifications alter electronic properties, steric effects, and bioactivity.
Table 1: Structural Comparison of Selected 2-Thioxothiazolidin-4-one Derivatives
Physicochemical Properties
- Melting Points : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase melting points (e.g., 268°C for SM45 ), while bulky substituents like tert-butyl lower them (112–114°C ). The pyrrolidine-1-carbonyl group likely reduces crystallinity due to conformational flexibility.
- Solubility: Polar substituents (e.g., dimethylamino, pyrrolidine-1-carbonyl) enhance solubility in DMSO or methanol compared to halogenated analogs .
Mechanistic and Structural Insights
- Hydrogen Bonding: Analogs with hydroxyl or amino groups (e.g., 4-hydroxybenzylidene ) form intermolecular hydrogen bonds, stabilizing crystal packing .
- Electronic Effects: Electron-withdrawing groups (e.g., nitro) increase electrophilicity of the thiazolidinone core, enhancing reactivity with nucleophilic enzyme residues .
- Steric Effects : Bulky substituents (e.g., tert-butyl) may hinder binding to flat enzyme active sites but improve membrane permeability .
Biological Activity
The compound (E)-3-methyl-5-(4-(pyrrolidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a comprehensive overview of the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of thiazolidin-4-one derivatives typically involves the condensation of thioamide and aldehyde precursors under various conditions. The specific compound can be synthesized through a reaction involving 2-thioxothiazolidin-4-one and an appropriate aldehyde derivative, such as 4-(pyrrolidine-1-carbonyl)benzaldehyde. The resulting structure features a thiazolidine ring, which contributes to its biological activity.
Structural Formula
The structural formula for this compound can be represented as follows:
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of Apoptosis : Thiazolidinone derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : These compounds may induce cell cycle arrest at specific phases, preventing cancer cells from dividing.
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown inhibitory effects on breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .
Antimicrobial Activity
In addition to anticancer properties, thiazolidin-4-one derivatives are also known for their antimicrobial activity. The compound has been tested against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanisms underlying its antimicrobial effects include:
- Disruption of Bacterial Cell Wall Synthesis : Thiazolidinones interfere with the biosynthesis of peptidoglycan, a critical component of bacterial cell walls.
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in bacterial metabolism.
In vitro studies have shown that this compound exhibits moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, thiazolidinone derivatives possess a variety of other pharmacological properties:
- Antidiabetic Effects : Some studies suggest that these compounds can enhance insulin sensitivity and lower blood glucose levels.
- Antioxidant Activity : Thiazolidinones may scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases.
Case Study 1: Anticancer Efficacy
A study conducted by Pansare et al. evaluated the anticancer potential of several thiazolidinone derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value of approximately 12 µM. Flow cytometry analysis revealed increased apoptosis in treated cells compared to controls .
Case Study 2: Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial properties, the compound was tested against multiple bacterial strains. It demonstrated notable activity against Staphylococcus aureus with an MIC value of 100 µg/mL. The study concluded that the compound effectively inhibited bacterial growth and could serve as a lead for developing new antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for (E)-3-methyl-5-(4-(pyrrolidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one?
The compound is synthesized via a base-catalyzed condensation reaction between 3-methyl-2-thioxothiazolidin-4-one and 4-(pyrrolidine-1-carbonyl)benzaldehyde. Typical conditions involve refluxing in ethanol or methanol with a base (e.g., sodium hydroxide or sodium acetate) to drive the Knoevenagel condensation. Reaction progress is monitored via TLC, and the product is isolated via precipitation in ice-cold water followed by recrystallization .
Q. What spectroscopic methods are used to confirm the compound’s structure?
Key techniques include:
- IR spectroscopy to identify thioxo (C=S) and carbonyl (C=O) stretches (~1200–1250 cm⁻¹ and ~1650–1700 cm⁻¹, respectively).
- ¹H/¹³C NMR to resolve the benzylidene proton (δ ~7.5–8.5 ppm, characteristic of the (E)-configuration) and pyrrolidine carbons.
- Mass spectrometry (ESI or EI) to confirm molecular ion peaks and fragmentation patterns .
Q. How is the stereochemical (E/Z) configuration of the benzylidene group confirmed?
The (E)-configuration is determined via X-ray crystallography using programs like SHELXL for refinement or by analyzing ³JC4-Hβ coupling constants in proton-coupled ¹³C NMR spectra. For example, coupling constants >10 Hz indicate a trans (E) arrangement .
Q. What purity assessment methods are recommended?
- HPLC with UV detection (λ ~250–300 nm for aromatic systems).
- Melting point analysis to compare with literature values.
- Elemental analysis (C, H, N, S) to validate stoichiometric purity .
Advanced Research Questions
Q. How can reaction intermediates and by-products be analyzed during synthesis?
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Challenges include low solubility and polymorphism. Solutions:
- Use mixed solvents (e.g., DMF:EtOH) for slow evaporation.
- Optimize crystal growth via temperature gradients.
- Refine diffraction data using SHELXL or WinGX to resolve disorder or twinning .
Q. How can computational methods aid in understanding its biological activity?
- Molecular docking (AutoDock, Schrödinger) to predict binding affinities to targets like tyrosinase or hemoglobin subunits.
- MD simulations to assess stability of ligand-protein complexes.
- QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on benzylidene) with activity .
Q. How are discrepancies in biological activity data across studies resolved?
- Compare assay conditions (e.g., substrate concentration, pH, temperature).
- Validate using orthogonal assays (e.g., cellular vs. enzymatic tyrosinase inhibition).
- Analyze kinetic parameters (Km, Vmax) to distinguish competitive vs. non-competitive inhibition .
Q. What strategies optimize the design of analogs for structure-activity relationship (SAR) studies?
- Substituent variation : Modify the pyrrolidine carbonyl group to alter lipophilicity (logP) or introduce halogen atoms for enhanced binding.
- Bioisosteric replacement : Replace the thioxothiazolidinone core with oxazolidinone to assess metabolic stability.
- Pharmacophore mapping to identify critical hydrogen-bonding or hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
